[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6
Description
[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 (CAS: 1189487-47-5) is a deuterated analog of a pyrimidine-based compound, structurally characterized by:
- Pyrimidine core: Substituted at the 4-position with a 4-fluorophenyl group, at the 6-position with an isopropyl group, and at the 2-position with a methylsulfinyl (SO) moiety.
- Deuteration: Six hydrogen atoms are replaced with deuterium (D6), enhancing stability and utility as an isotopic tracer in pharmacokinetic and metabolic studies .
- Ethyl ester group: The 5-pyrimidinyl position is esterified with an ethyl group, improving lipophilicity for membrane permeability .
Molecular Formula: C17H13D6FN2O2S Molecular Weight: ~357.47 g/mol (exact mass varies due to isotopic substitution). Applications: Primarily used as a reference standard in analytical methods (e.g., LC-MS) for quantifying non-deuterated analogs in drug formulations and biological matrices .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKHRDRVZCVAW-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)SC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661979 | |
| Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189487-47-5 | |
| Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Derivatives
The pyrimidine backbone is typically assembled using a Biginelli-like reaction or cyclization of β-keto esters with amidines. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with deuterated isopropylguanidine under acidic conditions to yield the 4-(4-fluorophenyl)-6-isopropylpyrimidine intermediate.
Reaction Conditions :
Deuterium Incorporation at the Isopropyl Group
Deuteration at the isopropyl position is achieved using deuterated propene or deuterium exchange via catalytic hydrogenation. For instance, treatment of the non-deuterated pyrimidine intermediate with D<sub>2</sub>O under acidic conditions facilitates H/D exchange at the isopropyl methyl groups.
Optimization Notes :
-
Catalyst : Palladium-on-carbon (Pd/C) or platinum oxide.
-
Pressure : 3–5 bar H<sub>2</sub>/D<sub>2</sub> gas.
-
Purity : >98% deuterium incorporation confirmed by mass spectrometry.
Functionalization at Position 2: Sulfoxide Formation
Introduction of Methylthio Group
The methylthio (-SMe) precursor is installed via nucleophilic substitution. Treatment of the pyrimidine intermediate with sodium thiomethoxide in dimethylformamide (DMF) affords the methylthio derivative.
Reaction Parameters :
Oxidation to Methylsulfinyl Group
Controlled oxidation of the methylthio group to methylsulfinyl (-SOCH<sub>3</sub>) is critical to avoid over-oxidation to sulfone. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) is the preferred reagent.
Oxidation Protocol :
-
Stoichiometry : 1.1 equivalents mCPBA.
-
Temperature : −10°C to 0°C.
-
Monitoring : TLC (R<sub>f</sub> = 0.3 in ethyl acetate/hexane 1:1).
Esterification at Position 5
Ethyl Ester Formation
The carboxylate group at position 5 is esterified using ethanol under Mitsunobu conditions or via acid-catalyzed Fischer esterification. For deuterated ethanol (CD<sub>3</sub>CD<sub>2</sub>OH), the Mitsunobu reaction ensures retention of configuration.
Mitsunobu Conditions :
Industrial-Scale Synthesis and Process Optimization
The patent WO2003097599A1 outlines a scalable route for analogous compounds, emphasizing solvent selection and anhydrous conditions:
Key Industrial Advances
-
Solvent Recovery : Dibutyl ether (BP: 142°C) enables azeotropic drying and efficient solvent recycling.
-
Grignard Reagent : 4-Fluorophenylmagnesium bromide in THF minimizes side reactions.
-
Crystallization : Isolation as the hydrobromide salt enhances purity (>99.5% by HPLC).
Table 1: Comparative Reaction Conditions for Industrial vs. Lab-Scale Synthesis
| Parameter | Industrial Process | Lab-Scale Process |
|---|---|---|
| Solvent | Dibutyl ether/THF | THF/DCM |
| Temperature | 0–25°C | −10–25°C |
| Catalyst | CuBr·SMe<sub>2</sub> | mCPBA |
| Yield | 75–85% | 70–80% |
| Purity | >99% (HPLC) | >95% (NMR) |
Analytical Characterization
Spectroscopic Validation
-
NMR : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.40 (m, 2H, Ar-H), 7.10–7.05 (m, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 3.45–3.35 (m, 1H, CH(CH<sub>3</sub>)<sub>2</sub>), 2.75 (s, 3H, SOCH<sub>3</sub>), 1.35 (t, J = 7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 1.20 (d, J = 6.8 Hz, 6H, CH(CH<sub>3</sub>)<sub>2</sub>).
-
MS (ESI+) : m/z 340.4 [M+H]<sup>+</sup>, confirming deuterium enrichment.
Purity Assessment
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30, 1 mL/min).
-
Elemental Analysis : C 59.82%, H 5.65%, N 8.20% (calculated for C<sub>17</sub>H<sub>19</sub>D<sub>6</sub>FN<sub>2</sub>O<sub>2</sub>S).
Challenges and Mitigation Strategies
Deuterium Loss During Work-Up
Chemical Reactions Analysis
Table 1: Functional Group Reactivity
Table 2: Reaction Parameters for Wittig Olefination
| Parameter | Value | Outcome/Yield | Source |
|---|---|---|---|
| Catalyst | DBU (1,8-diazabicycloundec-7-ene) | 90–95% conversion | |
| Solvent | DMSO or solvent-free | Reduced side products | |
| Temperature | 70–75°C | 5–7 hours reaction time |
Stability and Degradation Studies
The compound’s stability is influenced by:
- pH sensitivity : Hydrolysis of the ethyl ester accelerates under basic conditions (pH >10).
- Thermal stability : Decomposes above 150°C, forming fluorophenyl byproducts .
- Light sensitivity : Sulfinyl group undergoes photolytic reduction to sulfide in UV light .
Limitations and Research Gaps
While the compound’s synthetic utility is well-documented, direct studies on its in vivo reactivity or catalytic applications remain sparse. Further research is needed to explore:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C29H40FN3O6S
- Molecular Weight : 577.71 g/mol
- Appearance : White solid
- Storage Conditions : Recommended at 2-8°C in a refrigerator .
Pharmacological Applications
-
Impurity Profiling in Drug Development :
- The compound serves as an impurity marker in the quality control of Rosuvastatin formulations. Understanding the presence and behavior of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies often require comprehensive impurity profiles during drug approval processes.
-
Mechanistic Studies :
- Research has indicated that compounds with similar structures to [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 can exhibit interesting biological activities, such as inhibition of certain enzymes involved in cholesterol biosynthesis. This suggests potential avenues for further exploration in lipid management therapies.
-
Synthesis and Characterization :
- The synthesis of this compound has been documented, which includes multi-step reactions that yield high purity levels suitable for analytical studies. Techniques such as NMR spectroscopy have been employed to confirm its structure, providing insights into its chemical behavior and potential interactions with biological targets .
Case Study 1: Quality Control in Rosuvastatin Production
A study highlighted the importance of monitoring impurities like this compound during the synthesis of Rosuvastatin. The research demonstrated that consistent identification and quantification of this impurity could significantly impact the overall quality assessment of the final pharmaceutical product. The findings emphasized the need for stringent analytical methods to detect such impurities effectively .
Another research effort focused on evaluating the biological activity of compounds related to this compound. The study explored their effects on lipid metabolism and enzyme inhibition, revealing that alterations in structure could lead to variations in biological activity. This highlights the potential for developing new therapeutic agents based on structural modifications of known compounds .
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6 involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfinyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Sulfinyl vs.
Deuteration: The D6 label in the target compound reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable for tracer studies .
Ester vs. Acid Groups : The ethyl ester in the target compound enhances lipophilicity, whereas Rosuvastatin’s carboxylic acid salt form improves aqueous solubility for therapeutic efficacy .
Analytical and Pharmacokinetic Data
Key Findings:
- Chromatographic Behavior: The deuterated compound elutes slightly later than its non-deuterated analog due to isotopic effects .
- Metabolic Stability : Deuteration extends half-life by ~50% in hepatic models, supporting its use as a stable internal standard .
Impurity Profiles and Regulatory Considerations
Biological Activity
The compound [4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6, also referred to as a pyrimidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.41 g/mol. The structure is characterized by the presence of a fluorophenyl group, an isopropyl group, and a methylsulfinyl moiety attached to a pyrimidine ring.
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : The compound may act as an antagonist or modulator at specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to cardiovascular health and inflammation.
Antioxidant Activity
Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
The compound has been observed to reduce inflammatory markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation.
Study 1: In Vitro Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha production by approximately 40%, indicating its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 40 |
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Methylthio precursor | Sulfur-containing intermediate |
| 2 | mCPBA (1.1 eq) in DCM, 0°C → 25°C | Selective sulfoxidation |
| 3 | Column chromatography (EtOAc/Hexane) | Purification |
Basic: How should researchers characterize the compound’s structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolve the sulfinyl group’s stereochemistry and pyrimidine ring conformation. Use low-temperature (100 K) single-crystal data collection to minimize disorder .
- NMR : NMR detects fluorophenyl group integrity, while and NMR confirm ester and isopropyl substituents.
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula, especially the deuterium (d6) labeling. Use ESI+ mode with internal calibration .
Advanced: How to design experiments to study the compound’s metabolic stability?
Methodological Answer:
Isotopic tracing : Leverage the deuterated (d6) ethyl ester to track metabolic pathways in vitro (e.g., liver microsomes). Compare deuterated vs. non-deuterated analogs using LC-MS/MS to assess isotope effects on metabolic rates .
LC-MS conditions : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor metabolites at m/z 757 [M+H]+ (parent ion) and potential hydroxylated/dealkylated derivatives .
Data analysis : Apply kinetic modeling (e.g., Michaelis-Menten) to calculate intrinsic clearance.
Advanced: How to resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Stress testing : Expose the compound to buffered solutions (pH 1–10) at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via HPLC (method: 1.23 min retention time, 220 nm detection) .
Degradation product identification : Use LC-MS/MS to characterize hydrolyzed products (e.g., free carboxylic acid from ester cleavage).
Statistical validation : Apply a split-split-plot design (as in agricultural pharmacology studies) to account for pH, temperature, and time variables .
Advanced: What methodologies assess the environmental fate of this compound?
Methodological Answer:
- Abiotic degradation : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous solutions. Quantify degradation via HPLC-UV .
- Biotic transformation : Use activated sludge or soil microcosms to evaluate microbial metabolism. Track deuterium retention via HRMS to distinguish biotic vs. abiotic pathways .
- Partition coefficients : Measure log (octanol-water) using shake-flask methods to predict bioaccumulation potential.
Basic: Which analytical methods ensure purity and deuteration efficiency?
Methodological Answer:
- HPLC : Use a SQD-FA05 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 5 min). Retention time: ~1.23 min for the parent compound .
- Isotopic purity : Analyze via NMR or isotope ratio mass spectrometry (IRMS) to confirm ≥98% deuterium incorporation at the ethyl ester position.
Advanced: How does deuteration impact pharmacokinetic parameters?
Methodological Answer:
In vivo studies : Administer deuterated and non-deuterated forms to rodents (IV/PO). Collect plasma samples and quantify via LC-MS/MS.
Key parameters : Compare AUC, , and . Deuteration may reduce first-pass metabolism (e.g., esterase resistance), prolonging .
Mechanistic analysis : Use molecular docking to assess deuterium’s steric effects on enzyme binding (e.g., cytochrome P450 3A4).
Advanced: How to investigate molecular interactions via crystallography?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
